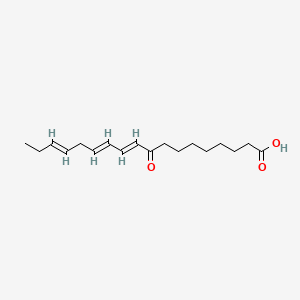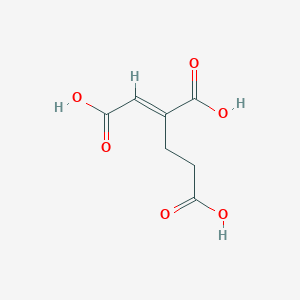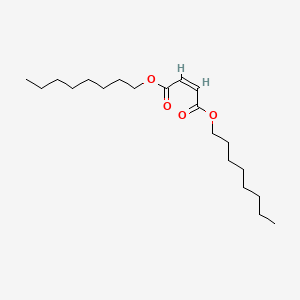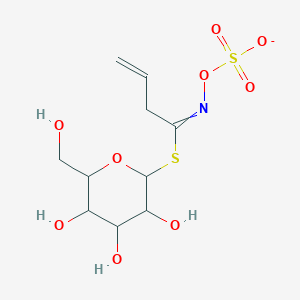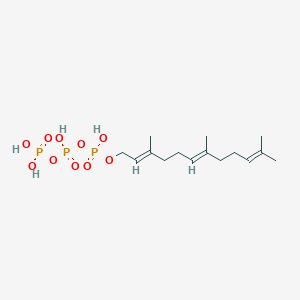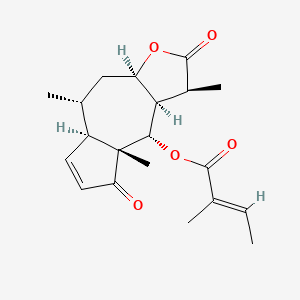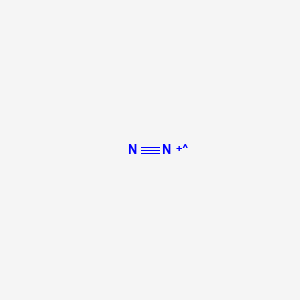
Dinitrogen(.1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dinitrogen(.1+) is a diatomic nitrogen and an inorganic radical cation.
Applications De Recherche Scientifique
1. Activation and Functionalization of Dinitrogen
Dinitrogen activation, crucial in anthropogenic life, involves using multimetallic compounds to reduce and activate N2 into more useful forms like ammonia. This process has been extensively studied using various polynuclear metal aggregates, with a focus on the differences in coordination modes related to N2 activation and potential functionalization (Singh et al., 2020).
2. Mechanistic Aspects of Dinitrogen Cleavage and Hydrogenation
Research on the cleavage and hydrogenation of dinitrogen by transition-metal centers has been vital in both industrial and natural contexts. This includes the study of molecular complexes, solid-state Haber-Bosch catalytic systems, silica-supported tantalum hydrides, and nitrogenase. The key role of metal hydride bonds and dihydrogen in these reactions has been a major focus (Jia & Quadrelli, 2014).
3. Biological Dinitrogen Fixation
The biological fixation of dinitrogen, especially in mangrove ecosystems, has been explored using techniques like acetylene reduction. This includes studying nitrogenase activity in plant-associated sediments and the role of carbon sources in enhancing activity (Zuberer & Silver, 1978).
4. Effects of Fertilization on Diazotrophs in Soil
Long-term fertilization impacts on diazotrophs, key fixers of atmospheric N2, in soil have been studied using the nifH gene as a molecular marker. This research has implications for understanding the role of various fertilization methods on the nitrogen cycle in different soil types (Lin et al., 2018).
5. Symbiotic Nitrogen Fixation
The study of legume-Rhizobium symbiotic associations, which fix a significant amount of nitrogen annually, is crucial in fields like agriculture and forestry. This research aids in understanding and improving biological nitrogen fixation processes (Wang et al., 1992).
6. Catalytic Reduction of Dinitrogen to Ammonia
Research on the reduction of dinitrogen to ammonia at a single molybdenum center has shown promising results for ammonia production at room temperature and atmospheric pressure. This involves studying the reaction mechanism and potential intermediates (Yandulov & Schrock, 2003).
7. Ambient Electrocatalytic Nitrogen Reduction
The ambient electrocatalytic nitrogen reduction process, a potential alternative to the Haber-Bosch process, has been studied for its efficiency in activating dinitrogen for ammonia production. This research focuses on overcoming challenges related to activity and selectivity (Tang & Qiao, 2019).
8. Microbial Nitrogen-Cycling Network
The complex networks of microorganisms involved in nitrogen-transforming reactions have been reviewed, highlighting the biochemical pathways, involved organisms, environmental importance, and industrial applications of these processes (Kuypers et al., 2018).
Propriétés
Nom du produit |
Dinitrogen(.1+) |
|---|---|
Formule moléculaire |
N2+ |
Poids moléculaire |
28.014 g/mol |
InChI |
InChI=1S/N2/c1-2/q+1 |
Clé InChI |
OCLMUTJUZGFVFC-UHFFFAOYSA-N |
SMILES canonique |
N#[N+] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



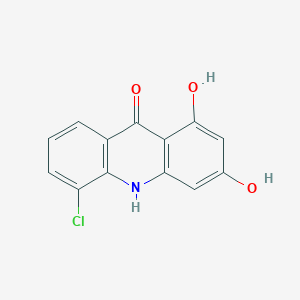
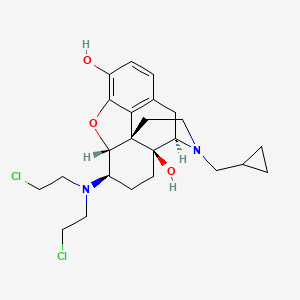
![N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1236278.png)
![3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzothiazol-3-ium](/img/structure/B1236279.png)
![[3,5-dihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B1236280.png)



